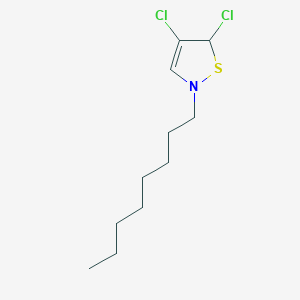
4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole is a chemical compound known for its diverse applications, particularly in the field of biocides. It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is widely used as a fungicide and has significant roles in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole typically involves the reaction of N,N’-dimethyl-3,3’-dithiodipropionamide with thionyl chloride and chlorine gas. The reaction is carried out in ethyl acetate at a controlled temperature of 15°C. The mixture is stirred for 5 hours, and the product is obtained by filtration and separation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often recrystallized using methanol to obtain a white solid with a melting point of 40-42°C .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile used .
Scientific Research Applications
4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its interactions with proteins and other biomolecules.
Industry: It is used in antifouling paints to prevent the growth of marine organisms on ships.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole involves its interaction with biological molecules. It binds to proteins through hydrogen bonds and van der Waals forces, leading to changes in protein structure and function. This can inhibit enzyme activity and disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Known for its use in antifouling paints.
2,5-Dichlorothiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole is unique due to its specific structure, which provides it with distinct chemical and biological properties. Its ability to interact with a wide range of biological molecules makes it particularly valuable in various applications .
Properties
CAS No. |
161943-35-7 |
|---|---|
Molecular Formula |
C11H19Cl2NS |
Molecular Weight |
268.2 g/mol |
IUPAC Name |
4,5-dichloro-2-octyl-5H-1,2-thiazole |
InChI |
InChI=1S/C11H19Cl2NS/c1-2-3-4-5-6-7-8-14-9-10(12)11(13)15-14/h9,11H,2-8H2,1H3 |
InChI Key |
JNOKMXAFUJREDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=C(C(S1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















